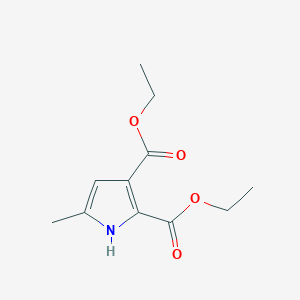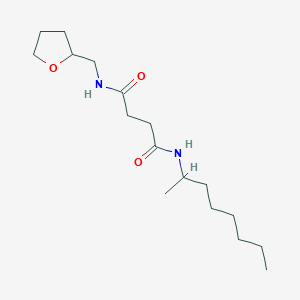
4-methyl-2H-pyrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a pyrazole ring, which consists of a five-membered ring with two adjacent nitrogen atoms, makes these compounds structurally interesting and functionally significant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2H-pyrazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-pyrazole with hydrochloric acid, leading to the formation of the chloride salt. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2H-pyrazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Applications De Recherche Scientifique
4-methyl-2H-pyrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-methyl-2H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-methyl-2H-pyrazol-1-ium chloride include other pyrazole derivatives such as:
- 3-methyl-1H-pyrazole
- 5-methyl-1H-pyrazole
- 4-chloro-1H-pyrazole
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chloride ion. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H7ClN2 |
|---|---|
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
4-methyl-1H-pyrazol-2-ium;chloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H |
Clé InChI |
PUCXJHNDMYZOHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN[NH+]=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)





